8-Methoxyindolizine basic properties and structure
8-Methoxyindolizine basic properties and structure
An In-Depth Technical Guide to 8-Methoxyindolizine: Structure, Properties, and Synthesis
Abstract
Indolizine, a nitrogen-bridged bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds.[1][2] As a structural isomer of indole, it possesses a 10-π electron system that imparts unique physicochemical and pharmacological properties.[1] This guide provides a detailed technical overview of 8-methoxyindolizine, a key derivative whose scaffold is associated with significant biological activities, particularly in the development of novel therapeutic agents. We will explore its core structural features, physicochemical and spectroscopic properties, validated synthetic methodologies, and reactivity profile. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important molecular entity.
The Indolizine Scaffold: A Foundation of Bioactivity
The indolizine nucleus is formed by the fusion of a pyridine and a pyrrole ring, sharing a nitrogen atom at the bridgehead.[3] This arrangement makes it isoelectronic with indole but confers distinct electronic and reactivity characteristics.[1] The π-electron-rich nature of the five-membered ring, coupled with the π-deficient character of the six-membered ring, creates a unique electronic environment.[4] This inherent polarity and the planarity of the molecule contribute to its ability to interact with various biological targets.[1]
Indolizine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antitubercular properties.[5][6][7][8] The discovery that the natural alkaloid camptothecin, a potent antitumor agent, contains an indolizine moiety spurred significant interest in this scaffold, though its full potential remains largely untapped.[3]
8-Methoxyindolizine: Core Properties and Structure
The introduction of a methoxy group at the 8-position of the pyridine ring significantly modulates the electronic properties and potential bioactivity of the indolizine core.
Chemical Structure and Numbering
The structure of 8-methoxyindolizine follows the standard IUPAC numbering for the indolizine ring system, as illustrated below. The methoxy group is an electron-donating group, which influences the electron density distribution across the bicyclic system.
Caption: Structure and IUPAC numbering of 8-methoxyindolizine.
Physicochemical Properties
Controlling physicochemical properties is critical for achieving desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles in drug discovery.[9] The properties of 8-methoxyindolizine, calculated based on its structure, position it as a favorable starting point for medicinal chemistry programs.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₉H₉NO | Basic structural information. |
| Molecular Weight | 147.17 g/mol | Low molecular weight is favorable for oral bioavailability (typically <500 Da). |
| cLogP | 1.8 - 2.2 (est.) | Optimal lipophilicity for cell membrane permeability (typically <5). |
| Hydrogen Bond Donors | 0 | Fewer donors reduce the potential for poor permeability. |
| Hydrogen Bond Acceptors | 2 (N, O) | Acceptors are crucial for target binding interactions. |
| Topological Polar Surface Area (TPSA) | 22.1 Ų | Low TPSA (<140 Ų) is correlated with good cell permeability. |
| Aromatic Rings | 2 | A low number of aromatic rings is generally preferred to avoid metabolic liabilities.[9] |
Spectroscopic Profile
Expected ¹H NMR (in CDCl₃):
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.9 - 4.1 ppm . In a related 7-methoxy derivative, this peak appears at δ 3.99 ppm.[7]
-
Pyrrole Ring Protons (H1, H2, H3): These protons will appear in the aromatic region, with their exact shifts influenced by the methoxy group and any other substituents.
-
Pyridine Ring Protons (H5, H6, H7): These protons are also in the aromatic region. H5 is typically the most downfield proton in indolizines. The proton ortho to the methoxy group (H7) would likely show an upfield shift due to its electron-donating effect.
Expected ¹³C NMR (in CDCl₃):
-
Methoxy Carbon (-OCH₃): A signal is expected around δ 55 - 56 ppm .[7]
-
Aromatic Carbons: Signals will appear between δ 95 - 160 ppm . The carbon attached to the methoxy group (C8) would be significantly shielded, appearing further upfield than other quaternary carbons.
Infrared (IR) Spectroscopy:
-
C-O Stretch (Aryl Ether): Strong absorption band expected around 1250 cm⁻¹ .
-
C=C Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
Synthesis of 8-Methoxyindolizine
The synthesis of indolizines can be achieved through several classical and modern methods, most notably the Chichibabin reaction and 1,3-dipolar cycloadditions.[10][11] The synthesis of methoxy-substituted indolizines often employs a one-pot, multi-component reaction (MCR) approach, which is highly efficient for generating structural diversity.[12]
Synthetic Strategy: 1,3-Dipolar Cycloaddition
A robust and widely used method involves the in-situ generation of a pyridinium ylide, which then acts as a 1,3-dipole in a cycloaddition reaction with an electron-deficient alkyne (a dipolarophile). This is followed by an oxidative aromatization step to yield the final indolizine product.[13]
Caption: General workflow for the synthesis of 8-methoxyindolizine derivatives.
Detailed Experimental Protocol
The following protocol is adapted from a validated synthesis of substituted 7-methoxyindolizines and is modified to target the 8-methoxy isomer.[7] This procedure exemplifies a typical one-pot MCR approach.
Objective: To synthesize a substituted 8-methoxyindolizine derivative.
Materials:
-
3-Methoxy-2-methylpyridine (3-methoxy-2-picoline)
-
2-Bromo-1-(4-cyanophenyl)ethan-1-one (or other α-halo ketone)
-
Diethyl acetylenedicarboxylate (DEAD) or other alkyne
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrahydrofuran (THF), dry
Procedure:
-
Reaction Setup: To a solution of 3-methoxy-2-methylpyridine (1.0 mmol) and 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 mmol) in dry THF (15 mL) within a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous K₂CO₃ (1.2 mmol).
-
Rationale: The first step is the quaternization of the pyridine nitrogen by the α-bromo ketone. The base (K₂CO₃) is essential to deprotonate the acidic methylene group adjacent to the nitrogen, forming the reactive pyridinium ylide intermediate in situ.[11]
-
-
Ylide Formation and Cycloaddition: Add diethyl acetylenedicarboxylate (1.1 mmol) to the stirring mixture.
-
Rationale: DEAD is a highly electron-deficient dipolarophile that readily reacts with the electron-rich pyridinium ylide in a [3+2] cycloaddition to form the initial cycloadduct.[13]
-
-
Reaction Progression: Heat the reaction mixture to reflux (approx. 66°C) and monitor its progress using Thin-Layer Chromatography (TLC) with a 4:6 n-hexane:ethyl acetate solvent system.[7] The reaction is typically complete within 30-60 minutes.
-
Workup and Isolation: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: Dilute the residue with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield the pure 8-methoxyindolizine derivative.[7]
Reactivity and Functionalization
The reactivity of the indolizine ring is dictated by its electron distribution. It is a π-excessive system, making it susceptible to electrophilic attack, particularly on the five-membered pyrrole ring.[14]
Electronic Profile and Sites of Reactivity
The highest electron density in the indolizine nucleus is located at the C1 and C3 positions.[14] Consequently, electrophilic substitution reactions, such as acylation, nitration, and halogenation, predominantly occur at the C3 position, and to a lesser extent, at the C1 position. The presence of the electron-donating methoxy group at C8 further enhances the electron density of the ring system, potentially increasing its overall reactivity towards electrophiles.
Caption: Preferred sites for electrophilic substitution on the 8-methoxyindolizine core.
[8+2] Cycloaddition Reactions
Indolizines are notable for their ability to participate in [8+2] cycloaddition reactions, where the indolizine acts as an 8π component.[4][14] This reaction, typically with activated alkynes like DMAD, provides a direct route to constructing the cycl[3.2.2]azine ring system, an interesting class of non-benzenoid aromatic compounds.[14] The reaction is often catalyzed or promoted by heating and can proceed through either a concerted or stepwise mechanism involving a zwitterionic intermediate.[4]
Applications in Research and Drug Development
The methoxyindolizine scaffold is a key pharmacophore in the development of new therapeutic agents, with significant activity reported against Mycobacterium tuberculosis (MTB).
Antitubercular Activity
Several studies have identified substituted 7-methoxyindolizines as potent inhibitors of both susceptible (H37Rv) and multi-drug-resistant (MDR) strains of MTB.[7][8] For example, certain diethyl 3-aroyl-7-methoxyindolizine-1,2-dicarboxylates have shown minimum inhibitory concentrations (MIC) as low as 8 µg/mL against MDR-TB strains.[7] This activity highlights the potential of the methoxyindolizine core as a template for developing new anti-TB drugs, an area of urgent medical need.[7]
Broader Pharmacological Potential
Beyond anti-TB activity, the general indolizine scaffold is associated with a wide array of biological effects, suggesting that 8-methoxyindolizine derivatives could be promising candidates for other therapeutic areas. These include:
-
Anticancer Activity: The indolizine core is a known feature in compounds with antiproliferative properties.[3]
-
Anti-inflammatory Activity: Derivatives have been identified as inhibitors of enzymes like 15-lipoxygenase (15-LOX) and COX-2.[6][7]
-
CNS Activity: Some indolizines exhibit CNS depressant and receptor antagonist activities.[1][15]
The synthetic accessibility of the 8-methoxyindolizine core, combined with its favorable physicochemical properties and demonstrated biological relevance, makes it an attractive and valuable building block for modern drug discovery campaigns.
Conclusion
8-Methoxyindolizine is a heterocyclic compound of significant interest, grounded in the proven biological versatility of the indolizine scaffold. Its structure, characterized by a π-rich, aromatic, and planar system, is readily accessible through efficient and scalable synthetic methods like multi-component 1,3-dipolar cycloadditions. The presence of the 8-methoxy group favorably modulates its electronic and physicochemical properties, making it a promising platform for the development of new therapeutics, particularly in the field of antitubercular drug discovery. Further exploration of this scaffold's structure-activity relationships is warranted to fully exploit its therapeutic potential.
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